

BPR1K871 structure-activity relationship

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Compound of Interest

Compound Name: BPR1K871

Cat. No.: B15579909

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An In-depth Technical Guide on the Structure-Activity Relationship of **BPR1K871**

Introduction

BPR1K871 is a potent, quinazoline-based, multi-kinase inhibitor identified as a promising therapeutic agent for Acute Myeloid Leukemia (AML) and various solid tumors.[1] Developed through rational drug design and extensive structure-activity relationship (SAR) studies, **BPR1K871** demonstrates potent dual inhibitory activity against FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases A and B (AURKA/B).[2][3] Its development originated from a furanopyrimidine lead compound, which was optimized to a quinazoline core to improve both enzymatic activity and physicochemical properties.[2] This guide provides a detailed technical overview of the SAR, mechanism of action, and experimental evaluation of **BPR1K871** and its key analogs.

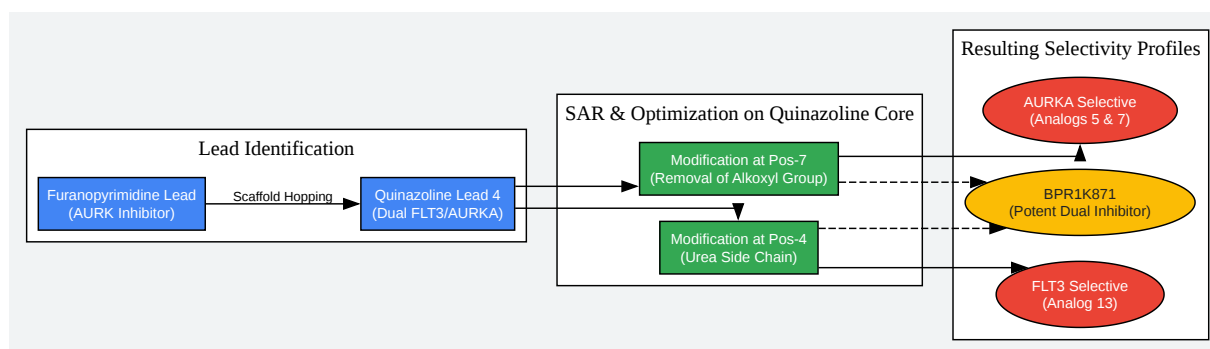
Structure-Activity Relationship (SAR) Evolution

The development of **BPR1K871** involved a systematic exploration of the quinazoline scaffold, focusing on substitutions at the 4 and 7-positions to modulate potency and selectivity against FLT3 and Aurora kinases.

1. Core Scaffold Hopping: The initial lead was a furanopyrimidine-based Aurora kinase inhibitor that suffered from low in vitro activity and poor pharmacokinetic profiles.[1] A scaffold-hopping approach led to the identification of a quinazoline core (Lead Compound 4), which not only improved physicochemical properties but also introduced dual FLT3/AURKA inhibitory activity. [1][2]

2. Tuning Selectivity through Substitution: Detailed SAR studies on the quinazoline core allowed for the fine-tuning of inhibitory activity, leading to the development of analogs with distinct selectivity profiles:

- Aurora Kinase Selectivity: Removal of the 7-alkoxyl group on the quinazoline ring resulted in analogs (e.g., 5 and 7) that were highly selective for AURKA, showing over 100-fold selectivity against FLT3.[1][2]
- FLT3 Selectivity: Conversely, specific modifications to the urea side chain at the 4-position led to the identification of FLT3-selective inhibitors like analog 13, which exhibited 30-fold selectivity over AURKA.[1][2]
- Dual Inhibition: **BPR1K871** was optimized to possess potent dual inhibition. The presence of an ionizable N,N-dimethyl containing solubilizing group at the 7-position was found to be crucial for this balanced, high-potency profile.[1] Further exploration of substitutions on the phenyl ring of the urea side chain at the 4-position also contributed to the final potent activity of **BPR1K871**. [1]



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SAR logical flow from lead identification to selective and dual inhibitors.

Quantitative Data

The inhibitory activities of **BPR1K871** and its key analogs were quantified through enzymatic and cellular assays.

Table 1: Enzymatic Inhibitory Activity of **BPR1K871** and Key Analogs

Compound	FLT3 IC ₅₀ (nM)	AURKA IC ₅₀ (nM)	AURKB IC ₅₀ (nM)	Selectivity Profile
Lead 4	127	5	-	Dual FLT3/AURKA
Analog 5	>100x vs AURKA	Potent	-	AURKA Selective
Analog 7	>100x vs AURKA	Potent	-	AURKA Selective
Analog 13	Potent	>30x vs FLT3	-	FLT3 Selective
BPR1K871	19	22	13	Dual FLT3/AURKA

Data sourced from multiple references.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Table 2: Cellular Antiproliferative Activity (EC₅₀) of **BPR1K871**

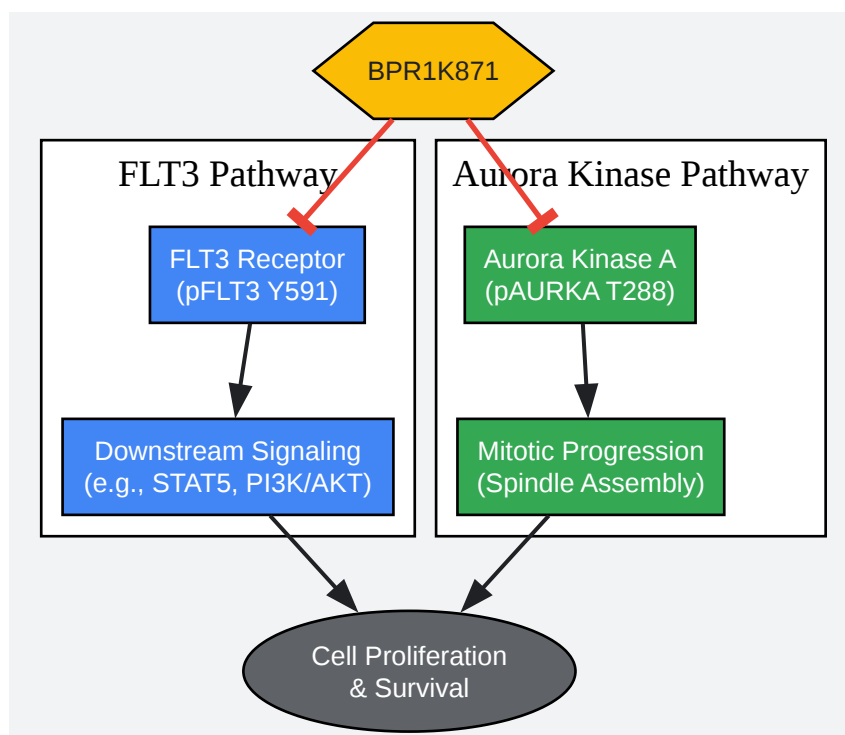
Cell Line	Cancer Type	FLT3 Status	EC ₅₀
MOLM-13	AML	FLT3-ITD Positive	~5 nM
MV4-11	AML	FLT3-ITD Positive	~5 nM
U937	AML	FLT3 Negative	Low μM
K562	CML	FLT3 Negative	Low μM
COLO205	Colorectal	-	< 100 nM
Mia-PaCa2	Pancreatic	-	< 100 nM

Data sourced from reference[\[1\]](#).

Mechanism of Action

BPR1K871 exerts its anticancer effects by inhibiting multiple therapeutically relevant kinases. Its primary mechanism involves the dual inhibition of FLT3 and Aurora kinases, which are crucial for cell proliferation and mitosis.[3]

- **FLT3 Inhibition:** In AML cells with FLT3-ITD mutations, such as MOLM-13 and MV4-11, **BPR1K871** potently inhibits the autophosphorylation of FLT3 at residue Tyr591.[1] This blocks the downstream signaling pathways responsible for leukemic cell proliferation and survival.
- **Aurora Kinase Inhibition:** The compound also inhibits the phosphorylation of AURKA at Thr288, disrupting its function in mitotic spindle formation and cytokinesis, ultimately leading to cell cycle arrest and apoptosis.[1]
- **Multi-Kinase Profile:** A broader kinase screen using KINOMEScan technology revealed that at a concentration of 1 μ M, **BPR1K871** inhibits 77 therapeutically important kinases by over 65%, indicating its potential as a multi-kinase inhibitor for various malignancies.[1][4]



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BPR1K871 inhibits FLT3 and Aurora Kinase signaling pathways.

Experimental Protocols

The following outlines the key methodologies used to characterize the activity of **BPR1K871**.

1. Kinase Inhibition Assay:

- Objective: To determine the in vitro potency (IC_{50}) of compounds against target kinases (FLT3, AURKA, AURKB).
- Methodology: Kinase activity was likely measured using a luminescence-based assay (e.g., Kinase-Glo®). Recombinant kinase enzymes were incubated with the substrate (e.g., a generic peptide) and ATP in the presence of varying concentrations of the inhibitor. The amount of ATP remaining after the reaction is inversely proportional to kinase activity. Luminescence is measured to quantify ATP levels, and IC_{50} values are calculated from dose-response curves.

2. Cellular Antiproliferative Assay:

- Objective: To measure the growth-inhibitory effects (EC_{50}) of compounds on cancer cell lines.
- Methodology: Cancer cells (e.g., MV4-11, MOLM-13) were seeded in 96-well plates and incubated with serially diluted concentrations of **BPR1K871** for a specified period (e.g., 72 hours). Cell viability was assessed using reagents like MTS or CellTiter-Glo®, which measure metabolic activity. EC_{50} values were determined by plotting cell viability against inhibitor concentration.

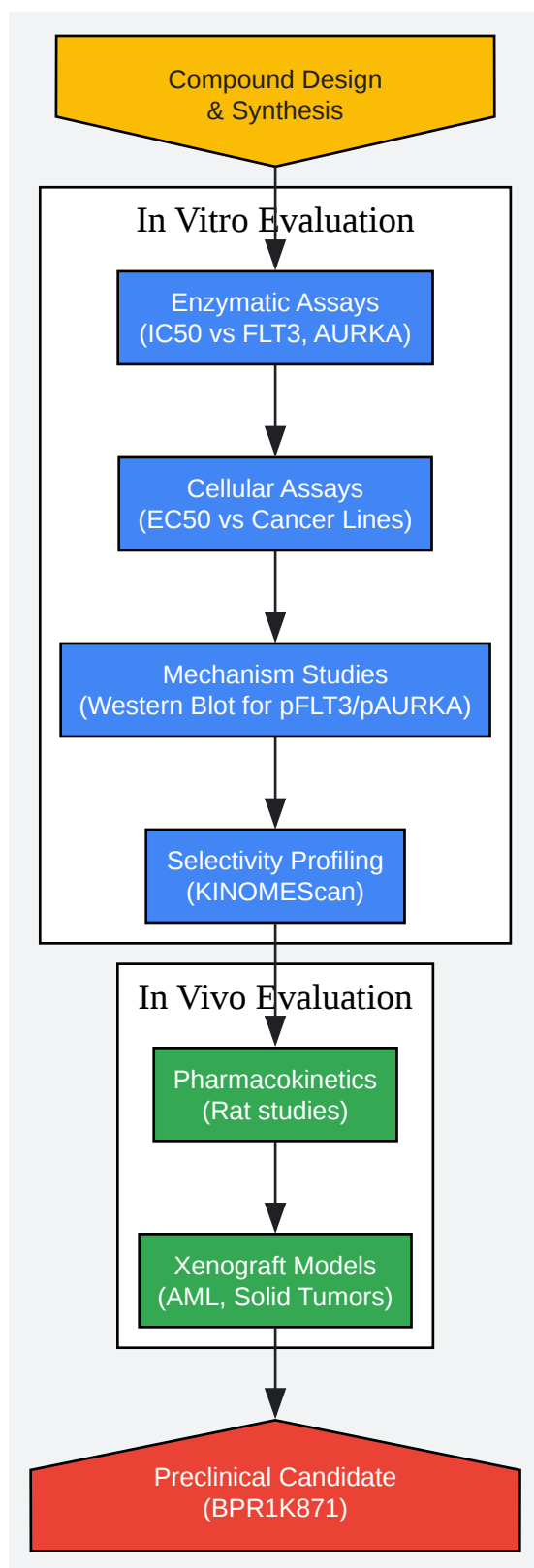
3. Western Blot Analysis for Target Modulation:

- Objective: To confirm that the compound inhibits the phosphorylation of its target kinases within the cell.
- Methodology: MV4-11 cells were treated with **BPR1K871** at various concentrations for a short duration (e.g., 2 hours).[1] Following treatment, cells were lysed, and proteins were separated by SDS-PAGE. Proteins were then transferred to a membrane and probed with primary antibodies specific for phosphorylated FLT3 (pFLT3 Tyr591) and phosphorylated AURKA (pAURKA Thr288), as well as total FLT3 and AURKA as loading controls.[1]

Detection was performed using secondary antibodies conjugated to an enzyme for chemiluminescent imaging.

4. KINOMEScan™ Profiling:

- Objective: To assess the selectivity of **BPR1K871** across a broad panel of human kinases.
- Methodology: The KINOMEScan™ technology utilizes a binding assay. A test compound is competed against an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase captured by the immobilized ligand is quantified via qPCR of the DNA tag. The results are reported as a percentage of the control, providing a comprehensive overview of the compound's binding affinity and selectivity across the kinome.^[1]



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*General experimental workflow for the evaluation of **BPR1K871**.*

Conclusion

BPR1K871 is a rationally designed multi-kinase inhibitor with a potent dual-action mechanism against FLT3 and Aurora kinases. The extensive structure-activity relationship studies successfully transformed a furanopyrimidine lead into a clinical candidate with a quinazoline core, demonstrating high efficacy in both AML and solid tumor models.[1][2] The detailed SAR provided valuable insights into modulating kinase selectivity through specific chemical modifications. In vitro and in vivo experiments have confirmed its mechanism of action and potent anti-tumor activity, positioning **BPR1K871** as a significant candidate for further preclinical and clinical development.[1]

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